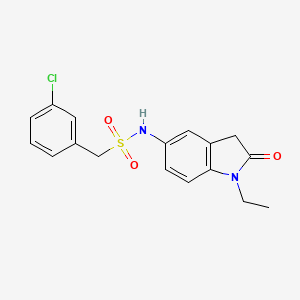

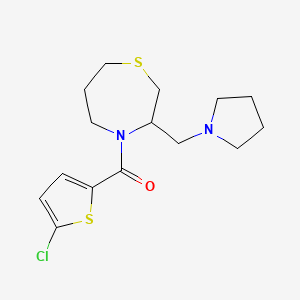

![molecular formula C6H13NS B3012576 2-[(甲硫基)甲基]吡咯烷 CAS No. 383127-09-1](/img/structure/B3012576.png)

2-[(甲硫基)甲基]吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(Methylsulfanyl)methyl]pyrrolidine" is a sulfur-containing heterocycle that is part of a broader class of compounds with potential applications in medicinal chemistry and materials science. The sulfur moiety in such compounds can significantly influence their chemical and physical properties, as well as their biological activity.

Synthesis Analysis

The synthesis of sulfur-containing pyrrolidines can be achieved through various methods. One such method for the asymmetric synthesis of 2-substituted pyrrolidines involves the addition of Grignard reagents to N-tert-butanesulfinyl aldimines, which proceeds with high yields and good diastereoselectivities, followed by a clean conversion into pyrrolidines . This method represents a general approach for introducing substituents at the 2-position of the pyrrolidine ring, which could potentially be applied to the synthesis of "2-[(Methylsulfanyl)methyl]pyrrolidine".

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds can be quite complex, with the potential for polymorphism as seen in the case of 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its dimorphic hydrochloride salt . These structures are stabilized by various non-covalent interactions, such as C-H···N and C-H···S interactions, which contribute to the formation of three-dimensional network structures. Such interactions are likely to be relevant in the molecular structure analysis of "2-[(Methylsulfanyl)methyl]pyrrolidine".

Chemical Reactions Analysis

Sulfur-containing heterocycles can undergo a variety of chemical reactions. For instance, the oxidation of 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine leads to the formation of sulfinyl and sulfonyl derivatives . These oxidation states can influence the reactivity and the spin states of metal complexes, as observed in iron(II) complexes. The reactivity of "2-[(Methylsulfanyl)methyl]pyrrolidine" would similarly be influenced by the oxidation state of the sulfur atom and the presence of other functional groups in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing compounds are closely related to their molecular structure. For example, the mass spectra of 5-(methylsulfanyl)-1-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amines show fragmentation patterns that are influenced by the structure of the amino group and the presence of the methylsulfanyl substituent . The electron impact and chemical ionization mass spectra provide insights into the stability and decomposition pathways of these molecules. The physical properties, such as solubility and melting point, would also be affected by the molecular structure and intermolecular interactions present in "2-[(Methylsulfanyl)methyl]pyrrolidine".

科学研究应用

不对称催化

2-[(甲硫基)甲基]吡咯烷衍生物已被证明是有效的有机催化剂。例如,一种基于吡咯烷的催化剂,特别是从 L-脯氨酸衍生的 (2S)-2-[(苯亚磺酰)甲基]吡咯烷,已在环己酮和环戊酮与 β-硝基苯乙烯的不对称迈克尔加成中显示出有效性。这种催化导致各种 γ-硝基羰基化合物的合成,具有高产率和优异的立体选择性 (Singh 等,2013)。

复杂杂环结构的合成

2-[(甲硫基)甲基]吡咯烷衍生物在复杂杂环结构的合成中至关重要。例如,2-叔丁基硫基-3-苯基-或吡咯烷-1-基-环丙烯硫酮与吡咯烷化锂或苯基锂反应,然后甲基化,导致形成特定吡咯嗪结构,产率高 (Yagyu 等,1998)。

吡咯和二氢吡啶结构的形成

2-[(甲硫基)甲基]吡咯烷衍生物参与吡咯和二氢吡啶结构的形成。使用量子化学方法进行的研究表明,这些衍生物可以从 1-氮杂-1,3,4-三烯中热诱导形成这些结构,这在各种化学合成过程中是关键的 (Shagun & Hedolya,2013)。

吡咯烷在极性环加成反应中

吡咯烷的化学,包括 2-[(甲硫基)甲基]吡咯烷衍生物,在极性 [3+2] 环加成反应中非常重要。这些反应对于合成具有生物效应和实际应用的化合物非常重要,例如在医药和工业领域 (Żmigrodzka 等,2022)。

在有机金属化学中

2-[(甲硫基)甲基]吡咯烷及其衍生物在有机金属化学中得到应用,例如在形成铁(II)配合物中。这些配合物表现出有趣的性质,如自旋交叉和晶体相变,这对于材料性质的研究至关重要 (Cook 等,2015)。

安全和危害

“2-[(Methylsulfanyl)methyl]pyrrolidine” is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

While specific future directions for “2-[(Methylsulfanyl)methyl]pyrrolidine” were not found in the search results, the pyrrolidine scaffold is of great interest in drug discovery . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

属性

IUPAC Name |

2-(methylsulfanylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFBQROGXTXREC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Methylsulfanyl)methyl]pyrrolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

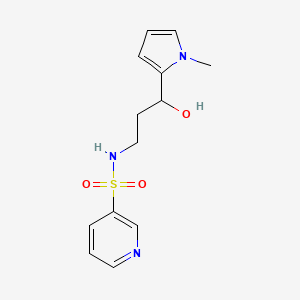

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)

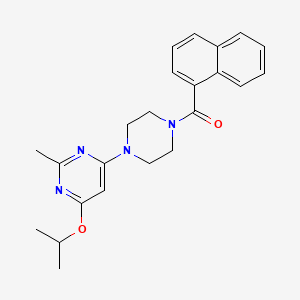

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)

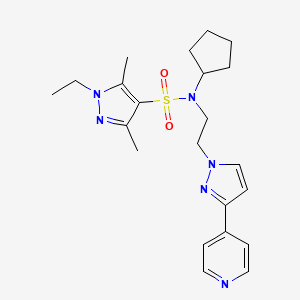

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3012499.png)

![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)

![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3012506.png)